

# Tungsten Trifluoride: A Comparative Guide to Computational and Experimental Data

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## Compound of Interest

Compound Name: Tungsten trifluoride

Cat. No.: B13753153

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the available computational and experimental data for **tungsten trifluoride** (WF<sub>3</sub>). Due to the limited availability of extensive experimental data for this specific tungsten fluoride, this guide also draws comparisons with related tungsten fluorides to provide a broader context for its predicted properties.

## Data Presentation

The quantitative data for **tungsten trifluoride** is summarized in the tables below, separating the limited experimental findings from the more extensive computational predictions.

Table 1: Experimental Thermodynamic Data for **Tungsten Trifluoride**

Property	Experimental Value
Standard Heat of Formation ( $\Delta H_f^\circ_{298}$ , gas)	-121.2 $\pm$ 2.8 kcal/mol[1]

Table 2: Computationally Predicted Properties of **Tungsten Trifluoride**

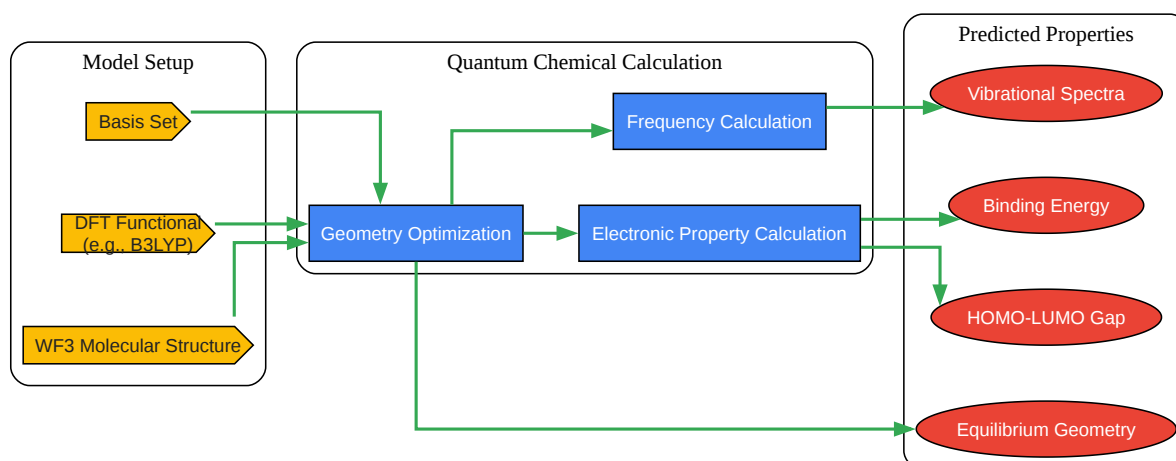
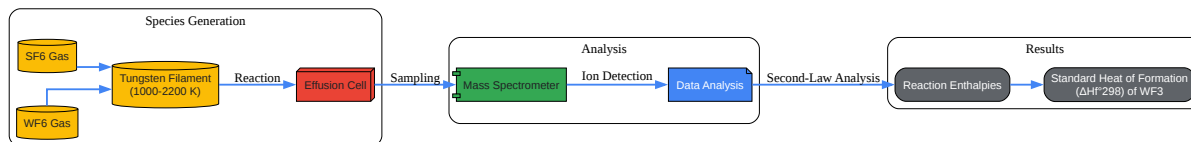
Property	Predicted Value
Molecular Formula	F <sub>3</sub> W[2][3]
Molecular Weight	240.84 g/mol [2][3]
IUPAC Name	trifluorotungsten[2]
InChI	InChI=1S/3FH.W/h3*1H;/q;;;+3/p-3[2]
InChIKey	KTPZOPJBPDIMSA-UHFFFAOYSA-K[2]
SMILES	F--INVALID-LINK--F[2]

## Methodologies

### Experimental Protocol: Determination of the Heat of Formation

The experimental value for the standard heat of formation of gaseous **tungsten trifluoride** was determined using a combination of equilibrium and electron impact techniques coupled with mass spectrometry.[1]

Experimental Workflow:



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## References

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